Methyl 2-(1-oxidothiomorpholino)but-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-oxidothiomorpholino)but-3-enoate is an organic compound that features a thiomorpholine ring with an oxidized sulfur atom and a but-3-enoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-oxidothiomorpholino)but-3-enoate typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting a suitable amine with a sulfur-containing reagent under controlled conditions.
Oxidation of the Sulfur Atom: The sulfur atom in the thiomorpholine ring is oxidized using an oxidizing agent such as hydrogen peroxide or a peracid.
Esterification: The final step involves the esterification of the oxidized thiomorpholine with but-3-enoic acid or its derivatives under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-oxidothiomorpholino)but-3-enoate undergoes various chemical reactions, including:
Oxidation: Further oxidation of the sulfur atom can occur under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiomorpholine derivatives with reduced sulfur oxidation state.
Substitution: Various substituted thiomorpholine and ester derivatives.
Scientific Research Applications
Methyl 2-(1-oxidothiomorpholino)but-3-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1-oxidothiomorpholino)but-3-enoate involves its interaction with molecular targets such as enzymes and receptors. The oxidized sulfur atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(bromomethyl)but-3-enoate: Similar ester group but different substituents.
Methyl 2-oxobut-3-enoate: Similar ester group but lacks the thiomorpholine ring.
Methyl 3-[(tributylstannyl)methyl]but-3-enoate: Similar ester group but different substituents.
Uniqueness
Methyl 2-(1-oxidothiomorpholino)but-3-enoate is unique due to the presence of the oxidized thiomorpholine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H15NO3S |
---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
methyl 2-(1-oxo-1,4-thiazinan-4-yl)but-3-enoate |
InChI |
InChI=1S/C9H15NO3S/c1-3-8(9(11)13-2)10-4-6-14(12)7-5-10/h3,8H,1,4-7H2,2H3 |
InChI Key |
IPFPUBSKHHCIBI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C=C)N1CCS(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.